N1-ethyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-ethyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, commonly known as EFEO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EFEO is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycles, arousal, and appetite.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential and Therapeutic Applications
Compounds structurally related to N1-ethyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, such as phenylpiperazine derivatives, have been extensively studied for their pharmacological potential. For example, phenylpiperazine derivatives are highlighted for their versatility in medicinal chemistry, with some reaching late-stage clinical trials for the treatment of CNS disorders. These derivatives are recognized for their druglikeness and potential in diversifying therapeutic applications across several areas (Maia, Tesch, & Fraga, 2012).
Mechanisms of Action
The mechanisms by which these compounds exert their effects are varied and depend on their specific structural features. For instance, the behavioral pharmacology of AR-A000002, a novel, selective 5-hydroxytryptamine1B antagonist, was studied, demonstrating its potential in treating anxiety and affective disorders. Such studies indicate the broad therapeutic potential of compounds acting on serotonin receptors, suggesting a possible area of application for similar compounds (Hudzik et al., 2003).
Applications in Diagnostics and Imaging
Compounds with specific structural characteristics, including those related to the compound , may also find applications in diagnostics and imaging. For example, the review on amyloid imaging in Alzheimer's disease by Nordberg (2007) discusses the development of amyloid imaging ligands used to measure amyloid in vivo in the brain of patients with Alzheimer's disease. This indicates the potential of structurally similar compounds in diagnostic imaging, particularly in identifying and monitoring the progression of neurodegenerative diseases (Nordberg, 2007).
Eigenschaften
IUPAC Name |
N-ethyl-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O2/c1-3-19-16(23)17(24)20-12-15(13-4-6-14(18)7-5-13)22-10-8-21(2)9-11-22/h4-7,15H,3,8-12H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOBXNIAYZOKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-ethyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.